Heptopargil
Overview
Description
Heptopargil is a monoterpenoid . It has a molecular formula of C13H19NO . The compound is also known by other names such as LS 43707 and EGYT 2250 .
Molecular Structure Analysis
This compound has a complex molecular structure. The IUPAC name for this compound is (Z)-1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine . The compound has a molecular weight of 205.30 g/mol .
Physical and Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a molecular weight of 205.30 g/mol . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 258.4±42.0 °C at 760 mmHg, and a flash point of 91.8±20.4 °C . It also has a molar refractivity of 62.1±0.5 cm3 .
Scientific Research Applications
Proteomics Research
The Proteomics Standards Research Group (sPRG) has been focusing on developing a standard containing a pool of stable isotope-labeled phosphopeptides to aid in sample preparation, analysis, and data processing workflows in proteomics research. This standard, containing 144 tandem-MS verified phosphopeptides, was chosen to cover many biologically interesting phosphosites from different signaling networks. Data-independent acquisition experiments characterize this standard in a HeLa background, relevant for understanding the applications in cell signaling and molecular biology research (Herren, 2020).
Stem Cell Research
Human induced pluripotent stem cells (hiPSCs) and human embryonic stem cells (hESCs) are novel sources for studying neurodegenerative diseases. Their use in Parkinson's disease research, including cell replacement therapy, disease modeling, and drug screening, has seen considerable advances. This involves improved reprogramming strategies and methods for generating neural progenitors and mature dopaminergic neurons, as well as better survival and integration post-transplantation (Li, Chen, & Li, 2015).
Agricultural Genomics
The understanding of plant and animal genomics enhances the specification of heterogeneous production processes. This knowledge is used to sort agricultural inputs by genotype or guide breeding programs for specific markets based on genetic expression. Research in cattle feeding indicates potential gains in developing markets for specific animal genetic characteristics based on genetic information, such as the amino acid sequence of the leptin gene (Lambert, 2008).
Pharmacological Research
A QSAR (Quantitative Structure-Activity Relationship) study of HEPT derivatives using Genetic Function Approximation as Anti-HIV-1 Agents demonstrates the correlation between the biological activity of these compounds and their structural requirements. This study is significant in understanding drug-receptor binding interactions in pharmacological research (Edache, Uzairu, & Abechi, 2016).
HIV Research
HEPT, a novel 6-substituted acyclouridine derivative, has been a potent and selective inhibitor of HIV-1 in vitro. Its effectiveness against various strains of HIV-1, its unique mechanism of action, and its selective inhibition of HIV-1 reverse transcriptase are key areas of research in HIV/AIDS treatment (Baba et al., 1989).
Solar Energy Research
Research in solar energy involves using unmanned aerial vehicles (UAVs) to automate and assist with the calibration process of heliostats in concentrating solar power (CSP) plants. The precise pose estimation of each UAV and its integration into a calibration procedure are crucial for the efficiency of solar power generation (Lock, Smit, & Treurnicht, 2016).
Cellular Biology and Immunology
The hematopoietic protein tyrosine phosphatase (HePTP) negatively regulates the MAP kinases Erk1, Erk2, and p38. It binds to these kinases through a kinase-interaction motif (KIM) and inactivates them by dephosphorylating the critical phosphorylated tyrosine residue in their activation loop. This research is pivotal in understanding the crosstalk between the cAMP system and the MAP-kinase cascade (Saxena, Williams, Taskén, & Mustelin, 1999).
Reproductive Medicine
The zona-free hamster egg penetration test (HEPT) is used to evaluate the fertilizing ability of human spermatozoa, particularly in cases of male factor infertility. This test's efficiency in selecting the most appropriate method of in-vitro fertilization (IVF), including intracytoplasmic sperm injection (ICSI), provides valuable insights for reproductive medicine (Shibahara et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
(Z)-1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-8-15-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10H,6-9H2,2-4H3/b14-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOCQKYEVIJALB-KAMYIIQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NOCC#C)C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N\OCC#C)/C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73886-28-9 | |
Record name | Heptopargil [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073886289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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